Oxilorphan
Description
Historical Context of Oxilorphan Discovery and Development
This compound's emergence is rooted in the continued exploration of morphinan (B1239233) derivatives following the discovery and characterization of key opioid agonists and antagonists.
This compound, known by the developmental code name L-BC-2605, is a fully synthetic morphinan derivative. wikipedia.orgresearchgate.net Its chemical structure includes a 14-hydroxy group, a characteristic also found in established opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). nih.govpsu.edu Early characterization studies, such as those conducted by Pircio and Gylys, identified this compound as a new synthetic narcotic antagonist. nih.govpsu.eduresearchgate.net
In terms of its antagonist properties, this compound demonstrated potency comparable to naloxone and was approximately four times more potent than dl-cyclazocine in animal models. nih.govpsu.edu However, it was found to be about one-fourth as potent as naltrexone parenterally. nih.govpsu.edu While duration studies in rodents were inconclusive, this compound exhibited a longer duration of action than naloxone in antagonizing morphine-induced analgesia and miosis in dogs, comparable to that of dl-cyclazocine. nih.govpsu.edu
Interestingly, while primarily characterized as an antagonist, this compound also displayed weak analgesic activity in specific animal tests, such as preventing phenylquinone-induced abdominal contraction, albeit at doses significantly higher than those required for its antagonist effects. nih.govpsu.edu Its analgesic potency in these tests was considerably lower than that of morphine and dl-cyclazocine but greater than that of naltrexone and naloxone. nih.govpsu.edu Studies in mice chronically treated with this compound did not show withdrawal jumping after naloxone challenge, and general central nervous system activity studies indicated a relative absence of central side effects at doses where dl-cyclazocine produced pronounced effects. nih.govpsu.edu
The development of compounds like this compound was driven by the search for opioid modulators with a more favorable profile than existing options. The concept of mixed opioid agonist-antagonists emerged from observations of drugs exhibiting varying effects depending on the type of opioid receptor and the individual's opioid dependence status. nih.govpainphysicianjournal.com These compounds were envisioned to potentially offer analgesia with a reduced risk of dependence and respiratory depression compared to pure agonists, while also possessing the ability to block the effects of full agonists. painphysicianjournal.compharmacytimes.com this compound was investigated for its potential in treating opioid addiction, reflecting this rationale, although it was ultimately not commercially developed. wikipedia.orgresearchgate.net The theoretical basis for using narcotic antagonists in treating opiate addiction, involving the blockade of habituating effects and euphoria, also contributed to the interest in compounds like this compound. psu.edu
This compound is classified within the morphinan chemical class. wikipedia.orgnih.govwikimedia.org Morphinans are a group of organic compounds that include naturally occurring alkaloids like morphine and codeine, as well as semi-synthetic and synthetic derivatives. researchgate.netwikipedia.org The morphinan structure is characterized by a specific tetracyclic ring system. google.com this compound is a synthetic morphinan derivative, sharing the core structural features of this class. nih.govpsu.edu Its structure, l-N-cyclopropylmethyl-3,14-dihydroxymorphinan, places it among the 14-hydroxymorphinan derivatives, a group that includes other compounds with significant opioid activity. nih.govgoogle.comcdnsciencepub.com The presence of the 14-hydroxy group is noted as a characteristic shared with naloxone and naltrexone, highlighting its structural relationship to known opioid antagonists within the morphinan framework. nih.govpsu.edu
Rationale for Development as a Mixed Opioid Agonist-Antagonist
Significance in Opioid Pharmacology Research
This compound's pharmacological profile and its place within the morphinan class have given it significance in the study of opioid receptors and the development of new opioid-acting drugs.
Research involving this compound has contributed to the understanding of opioid receptor systems, particularly the concept of multiple opioid receptor types (e.g., mu, kappa, delta). nih.govfrontierspartnerships.orgrevistachilenadeanestesia.cl Its characterization as a μ-opioid receptor (MOR) antagonist and a κ-opioid receptor (KOR) partial agonist provided further evidence for the differential roles and ligand interactions of these receptors. wikipedia.org Studies comparing the effects of this compound with other opioid agonists and antagonists, such as naloxone, naltrexone, and cyclazocine, helped to delineate the distinct pharmacological profiles associated with different receptor binding patterns. nih.govpsu.edu The observation that this compound produced effects indicative of KOR activation at sufficient doses, including hallucinogenic/dissociative effects, supported the understanding of kappa receptors' role in mediating such responses. wikipedia.org Research on compounds like this compound has been part of the broader effort to understand how different ligands interact with opioid receptors and the resulting functional outcomes. mdpi.com
This compound's profile as a mixed opioid agonist-antagonist positioned it as a relevant compound in the search for novel opioid modulators with potentially improved therapeutic properties. uni.luannualreviews.org The investigation into compounds with mixed activity was aimed at developing analgesics with a reduced propensity for dependence and respiratory depression, as well as treatments for opioid addiction. psu.edumdpi.comstanford.edu Although this compound itself was not commercially developed, the research conducted on its pharmacological properties contributed to the knowledge base informing the design and evaluation of subsequent opioid modulators. wikipedia.orgresearchgate.net The challenges encountered with this compound, such as its KOR agonist effects being associated with dysphoria and hallucinogenic effects, provided insights into the complexities of targeting multiple opioid receptors and the need for compounds with more selective or balanced activity profiles. wikipedia.org The ongoing search for novel opioid modulators continues to explore various strategies, including the development of biased agonists and allosteric modulators, building upon the understanding of opioid receptor pharmacology advanced by studies on compounds like this compound. mdpi.comstanford.edumdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
42281-59-4 |
|---|---|
Molecular Formula |
C20H27NO2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(1S,9R,10S)-17-(cyclopropylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol |
InChI |
InChI=1S/C20H27NO2/c22-16-6-5-15-11-18-20(23)8-2-1-7-19(20,17(15)12-16)9-10-21(18)13-14-3-4-14/h5-6,12,14,18,22-23H,1-4,7-11,13H2/t18-,19+,20-/m1/s1 |
InChI Key |
STBZIDOIKQNFCQ-HSALFYBXSA-N |
SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Isomeric SMILES |
C1CC[C@]2([C@H]3CC4=C([C@]2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Canonical SMILES |
C1CCC2(C3CC4=C(C2(C1)CCN3CC5CC5)C=C(C=C4)O)O |
Appearance |
Solid powder |
Other CAS No. |
42281-59-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-N-cyclopropylmethyl-3,14-dihydroxymorphinan oxilorphan oxilorphan hydrochloride oxilorphan hydrochloride, (+-)-isomer oxilorphan hydrochloride, (9alpha,13alpha,14alpha)-isomer oxilorphan tartrate (2:1), (R-(R*,R*))-isomer oxilorphan tartrate, (R-(R*,R*))-isomer oxilorphan, (+-)-isomer oxilorphan, (14alpha)-(+-)-isomer oxilorphan, (14alpha)-isome |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Core Synthetic Pathways for Oxilorphan and Related Morphinans
A common approach to synthesizing 3,14-dihydroxymorphinans, including this compound, involves a sequence starting from a 3-methoxymorphinan derivative. cdnsciencepub.com This pathway incorporates steps for introducing the crucial 14-hydroxyl group and modifying the nitrogen substituent. cdnsciencepub.com
Acylation, Epoxidation, and Reduction Sequences
One prominent synthetic route involves the acylation of 3-methoxy-Δ8,14-morphinan. cdnsciencepub.com This is followed by a stereospecific epoxidation of the resultant amides, primarily yielding β-epoxides. cdnsciencepub.com The epoxide ring and the amide function are then simultaneously reduced. cdnsciencepub.com This sequence is a key method for introducing functionality and setting the stereochemistry at certain positions of the morphinan (B1239233) core.
Demethylation and Alkylation Strategies
Following the reduction of the epoxyamide, a 3-methoxy-14-hydroxymorphinan intermediate is obtained. cdnsciencepub.com A crucial step in the synthesis of this compound involves the demethylation of the methoxy (B1213986) group at the 3-position to reveal the hydroxyl group. cdnsciencepub.com Subsequently, the nitrogen atom can be alkylated with the desired cyclopropylmethyl group to yield this compound. cdnsciencepub.com Alternatively, the amine function can be deblocked earlier in the synthesis via hydrolysis of an epoxyamide, followed by reduction of the resulting amino epoxide to afford a 14-hydroxy-3-methoxymorphinan, which can then be alkylated and subsequently demethylated. cdnsciencepub.com N-demethylation is a common challenge in the synthesis of opioid antagonists and can be achieved through various methods, including the use of reagents like cyanogen (B1215507) bromide or chloroformates, or more recently, electrochemical methods. nih.gov
Stereospecific Synthesis Approaches
Stereochemistry plays a vital role in the biological activity of morphinans. mdpi.comwikipedia.org Synthetic routes to this compound and related compounds often incorporate steps designed to control the stereochemistry, particularly at the 14-position and the B/C ring junction. cdnsciencepub.commdpi.comcdnsciencepub.com Stereospecific epoxidation of the morphinan intermediates is a critical step in establishing the correct configuration at the 14-position, leading predominantly to the desired β-epoxides. cdnsciencepub.com The synthesis of morphinan systems often involves controlling the stereochemistry of ring formations and functional group introductions to yield the correct diastereomer. mdpi.comcdnsciencepub.com
Precursor Chemistry and Intermediate Compounds
The synthesis of this compound relies on key precursor molecules and intermediate compounds that undergo specific transformations to build the final structure. cdnsciencepub.com
Derivatization of 3-methoxy-Δ8,14-morphinan
The compound 3-methoxy-Δ8,14-morphinan serves as a common starting material or early intermediate in the synthesis of this compound and other morphinan derivatives. cdnsciencepub.com Its structure contains the basic tetracyclic framework that is further modified. Derivatization of this precursor, such as through acylation, initiates the sequence of reactions leading to the introduction of the 14-hydroxyl group and modifications on the nitrogen. cdnsciencepub.com
Evolution of Synthetic Efficiency and Purity
The synthesis of complex molecules like this compound, a morphinan derivative, has been an area of ongoing research aimed at improving efficiency, yield, and purity. Early synthetic routes for 3,14-dihydroxymorphinans, including this compound (l-8c), involved multi-step processes starting from precursors such as 3-methoxy-Δ8,14-morphinan. cdnsciencepub.com A described method involved a sequence of reactions: acylation of 3-methoxy-Δ8,14-morphinan, stereospecific epoxidation to form β-epoxides, simultaneous reduction of amide and epoxide functions, and finally, demethylation of the resulting 3-methoxy-14-hydroxymorphinans. cdnsciencepub.com An alternative approach involved deblocking the amine function of the epoxide intermediate via hydrolysis, followed by reduction of the amino epoxide to yield 14-hydroxy-3-methoxymorphinan, which could then be alkylated and demethylated to produce various derivatives, including this compound. cdnsciencepub.com
The focus in later research often shifts towards synthesizing novel derivatives with improved pharmacological profiles or physicochemical properties, which inherently requires efficient and reliable synthetic routes to access these compounds in sufficient purity for evaluation. researchgate.netnih.gov The synthesis of enantiopure compounds, for instance, requires highly controlled and efficient methods to achieve high enantiomeric excess and chemical purity. mdpi.com
Increased Efficiency: Reducing the number of steps, using milder conditions, and minimizing reaction times.
Improved Yields: Optimizing reaction conditions to maximize product formation.
Enhanced Purity: Developing better purification techniques and minimizing side product formation.
Stereochemical Control: Achieving high levels of stereoselectivity, particularly for chiral compounds like this compound.
Pharmacological Mechanisms and Receptor Interactions
Opioid Receptor Binding Profiles
Mu-Opioid Receptor (MOR) Antagonism and Partial Agonism
Oxilorphan functions primarily as a μ-opioid receptor (MOR) antagonist. wikipedia.orgncats.io Its potency as an MOR antagonist is reported to be similar to that of naloxone (B1662785). wikipedia.org However, this compound also displays some weak partial agonist actions at the MOR. wikipedia.org These partial agonist effects can potentially lead to observed effects such as miosis, nausea, dizziness, and some euphoria. wikipedia.org
Kappa-Opioid Receptor (KOR) Partial Agonism
In contrast to its MOR activity, this compound acts as a κ-opioid receptor (KOR) partial agonist. wikipedia.orgncats.io This partial agonism at the KOR is associated with certain effects, including the potential to produce hallucinogenic or dissociative effects at sufficient doses. wikipedia.org Studies comparing this compound to full kappa agonists like bremazocine (B1667778) have shown that this compound increases urinary output in rats, but the maximal effect is less than that produced by bremazocine, supporting its classification as a partial agonist at the KOR responsible for mediating increased urinary output. nih.gov The KOR is a G protein-coupled receptor encoded by the OPRK1 gene, and its activation is known to influence nociception, consciousness, motor control, and mood. wikipedia.org
Interaction with Benzomorphan-Selective Binding Sites
Research suggests the existence of opioid binding sites that show selectivity for benzomorphan (B1203429) drugs, a chemical family that includes this compound. pnas.orgnih.gov These putative receptor sites, tentatively referred to as benzomorphan binding sites, exhibit high affinity for various benzomorphan compounds, including this compound, cyclazocine, and ethylketocyclazocine. pnas.orgnih.gov These sites were identified through studies examining the binding of [³H]-diprenorphine in the presence of compounds that occupy mu and delta opioid receptors. pnas.orgnih.gov The regional distribution of these benzomorphan binding sites in rat brain appears similar to that of morphine (mu) receptors but differs from that of enkephalin (delta) receptors. pnas.orgnih.gov The content of these sites in rat brain is reported to be about one-half to one-third that of morphine receptors. pnas.orgnih.gov
Affinity and Intrinsic Efficacy at Opioid Receptors
Affinity refers to the strength of the binding interaction between a ligand and a receptor, often quantified by parameters like Ki or IC50. Intrinsic efficacy, on the other hand, describes the ability of a ligand, once bound, to activate the receptor and produce a cellular response. biorxiv.orgelifesciences.orgnih.govtaylorandfrancis.com this compound's activity as an MOR antagonist and KOR partial agonist implies differing affinity and intrinsic efficacy profiles at these receptors. While specific quantitative data (Ki, IC50, Emax) for this compound across all opioid receptor subtypes were not consistently available in the search results, its classification as an antagonist at MOR suggests high affinity but low or no intrinsic efficacy for MOR activation, whereas its partial agonism at KOR indicates both affinity and a submaximal intrinsic efficacy at KOR. taylorandfrancis.com
Data on the relative affinity and intrinsic efficacy of this compound compared to other opioids can provide further insight into its pharmacological profile.
| Compound | MOR Activity | KOR Activity |
| This compound | Antagonist/Partial Agonist wikipedia.orgncats.io | Partial Agonist wikipedia.orgncats.ionih.gov |
| Naloxone | Antagonist/Inverse Agonist mims.comnih.gov | |
| Levallorphan | Antagonist wikipedia.orgctdbase.org | Agonist wikipedia.org |
| Ethylketazocine | Partial Agonist wikipedia.orgnih.gov | |
| Ketazocine | Agonist wikipedia.org |
This table summarizes the reported primary activities of this compound and some related opioids at MOR and KOR based on the search results.
Allosteric Modulation and Receptor State Interconversion
Allosteric modulation involves ligands binding to a site on the receptor distinct from the primary orthosteric binding site, influencing the receptor's response to orthosteric ligands. nih.gov Receptor state interconversion refers to the dynamic equilibrium between different conformational states of the receptor, such as inactive (R) and active (R*) states. elifesciences.orgnih.gov
Molecular Mechanisms Governing Agonist and Antagonist States
The activity of opioid ligands, including agonists and antagonists, is related to their ability to stabilize different conformational states of the opioid receptor. elifesciences.orgnih.govpnas.org The opioid receptor is understood to exist in multiple interconvertible states. pnas.org Agonists tend to stabilize active receptor states (R*), leading to downstream signaling, while antagonists preferentially bind to and stabilize inactive receptor states (R), preventing agonist binding or activation. elifesciences.orgnih.gov
While detailed molecular mechanisms specifically describing how this compound influences opioid receptor state interconversion were not extensively detailed in the search results, its mixed agonist-antagonist profile suggests it interacts with and stabilizes both active and inactive conformations of MOR and KOR to varying degrees. Its MOR antagonism implies a stabilization of inactive MOR states, similar to other antagonists like naloxone. pnas.org Its KOR partial agonism suggests it can induce some degree of KOR activation and stabilize active KOR states, but to a lesser extent than full agonists. nih.govtaylorandfrancis.com Factors such as the presence of sodium ions can influence the interconversion between receptor states that have differential affinity for agonists and antagonists. pnas.org
Influence of Ions on Receptor Binding
The binding of opioid ligands to their receptors can be influenced by the presence of ions. Studies on opiate receptor binding have shown that the receptor can exist in different interconvertible forms, with varying affinities for agonists and antagonists. pnas.org Sodium ions, for instance, have been observed to enhance the binding of antagonists while depressing the binding of agonists. pnas.org This effect is hypothesized to occur through the regulation of the interconversion between these receptor states. pnas.org Conversely, manganese ions have been shown to selectively facilitate agonist binding. pnas.org While specific data detailing the direct influence of ions on this compound's binding kinetics was not found in the consulted literature, the general principle of ion modulation of opioid receptor states is a recognized phenomenon that would likely influence the binding of ligands like this compound.
Downstream Signaling Pathways
Opioid receptors belong to the superfamily of G protein-coupled receptors (GPCRs). nih.govnih.gov Upon activation by an agonist, these receptors undergo conformational changes that facilitate coupling with intracellular heterotrimeric G proteins. nih.gov
μ, δ, and κ opioid receptors are known to primarily couple to G proteins of the Gαi/o family. nih.gov Agonist binding triggers the exchange of GDP for GTP on the Gαi/o subunit, leading to its dissociation from the βγ heterodimer. nih.gov Both the activated Gαi/o-GTP subunit and the βγ dimer can then modulate various downstream effector proteins and signaling pathways. nih.gov Key downstream effects of Gi/o protein activation by opioid receptors include the inhibition of adenylyl cyclase, which reduces intracellular levels of cyclic AMP (cAMP). nih.govnih.gov Additionally, opioid receptor activation can lead to the modulation of ion channels, such as the inhibition of voltage-gated Ca2+ channels and the activation of G protein-coupled inwardly-rectifying K+ (GIRK) channels. wikipedia.orgnih.govnih.gov Activation of mitogen-activated protein kinase (MAPK) pathways has also been observed following opioid receptor stimulation. wikipedia.orgnih.govnih.gov As a ligand interacting with opioid receptors, this compound would modulate these GPCR-mediated signaling cascades depending on the specific receptor subtype it binds to and whether it acts as an agonist, partial agonist, or antagonist.
The concept of biased agonism, also referred to as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another upon binding to a single receptor. nih.govmdpi.com At opioid receptors, particularly the MOR, research has explored the potential for ligands to selectively activate G protein-mediated signaling pathways versus β-arrestin-mediated pathways. nih.govmdpi.combinasss.sa.crresed.es G protein signaling is often associated with desired therapeutic effects like analgesia, while β-arrestin recruitment has been implicated in some of the undesirable side effects of conventional opioids, such as respiratory depression, tolerance development, and constipation. nih.govmdpi.combinasss.sa.crresed.es
This compound is characterized as a partial agonist at the κ-opioid receptor. wikipedia.orgncats.iowikipedia.orggenome.jpwikiwand.com Biased signaling has been observed and studied in the context of KOR ligands, with some agonists showing preference for G protein coupling over arrestin recruitment. wikipedia.orgwikiwand.combiorxiv.org While the specific biased signaling profile of this compound at the KOR or MOR is not detailed in the provided search results, its activity as a partial agonist at KOR places it within a class of ligands where biased agonism is a recognized and actively researched phenomenon, offering potential insights into the varied cellular responses elicited by different opioid ligands.
Structure Activity Relationship Sar Studies
Morphine Framework and Morphinan (B1239233) Derivatives
Oxilorphan is classified as a morphinan, a class of compounds that share a basic tetracyclic ring system with morphine but lack the furan (B31954) ring (4,5α-epoxy bridge) present in morphine. nootanpharmacy.ingoogle.comwikipedia.org The morphinan structure itself is a fundamental scaffold for many psychoactive drugs, including analgesics and antagonists. wikipedia.org The relative absolute configuration of the 4aR,8aR isomer in morphinans is the same as that of morphine, which is important for opioid receptor effects. nih.gov
Structural Features Influencing Receptor Interactions
Key structural features on the morphinan framework influence opioid receptor interactions. These include the aromatic ring (Ring A), the nitrogen atom (typically at position 17), and hydroxyl groups at various positions, particularly C-3 and C-14. nih.govacs.org The phenolic hydroxyl group at position 3 is considered important for hydrogen bond formation with the opioid receptor. nih.govacs.org The basic nitrogen atom typically forms an ionic interaction with an aspartate residue (D147) in the receptor binding pocket. nih.govacs.org The aromatic ring participates in Van der Waals interactions with a hydrophobic region of the receptor. nih.gov The piperidine (B6355638) ring (ring D) is also considered essential for analgesic activity in morphine analogues. akjournals.com
Role of the 3,14-Dihydroxymorphinan Moiety
This compound possesses hydroxyl groups at both the C-3 and C-14 positions, a feature it shares with potent opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). ebm-journal.orgnootanpharmacy.in The presence of the 3-hydroxyl group is generally important for hydrogen bonding with the receptor. nih.govacs.org The 14-hydroxyl group, in particular, plays a significant role in the pharmacological profile of morphinan derivatives. nootanpharmacy.inakjournals.com Comparing this compound with (-)-cyclorphan, which differs only by the absence of the 14-hydroxyl group, reveals the impact of this moiety. akjournals.com The 14-hydroxyl group in this compound markedly reduces agonist potency while increasing antagonist potency. akjournals.com This suggests the 14-hydroxyl group influences how the molecule interacts with the opioid receptor, favoring an antagonist conformation or preventing the stabilization of an agonist conformation. pnas.org
Impact of N-Substituents on Pharmacological Activity
The substituent attached to the nitrogen atom at position 17 of the morphinan skeleton is a critical determinant of pharmacological activity, often dictating whether a compound acts as an agonist, partial agonist, or antagonist. nootanpharmacy.inplos.orgresearchgate.netresearchgate.net This position has been a major target for structural manipulation in opioid research. plos.orgresearchgate.netresearchgate.net
Cyclopropylmethyl Group and its Significance
In this compound, the nitrogen atom is substituted with a cyclopropylmethyl group. wikipedia.org This N-cyclopropylmethyl substituent is commonly associated with opioid antagonist or mixed agonist-antagonist properties in morphinan and benzomorphan (B1203429) derivatives. nootanpharmacy.innih.govpnas.orgresearchgate.netmdpi.comresearchgate.netnih.govresearchgate.net The presence of this group is a key structural feature that differentiates this compound from opioid agonists like morphine, which typically have an N-methyl group. akjournals.complos.orgresearchgate.netnih.gov The cyclopropylmethyl group, along with other small N-alkyl or N-alkenyl groups like allyl, appears to interact with a specific site on the opioid receptor that is associated with antagonist activity. nootanpharmacy.inpnas.org This interaction may prevent the receptor from adopting the conformation required for agonist signaling. nootanpharmacy.inpnas.org
Conversion of Agonist to Antagonist Properties
The conversion of an opioid agonist to an antagonist is frequently achieved by replacing the N-methyl substituent with larger groups such as allyl or cyclopropylmethyl. nootanpharmacy.inpnas.orgplos.orgresearchgate.netmdpi.comresearchgate.netnih.gov This structural change can dramatically alter the pharmacological profile. pnas.org For instance, replacing the N-methyl group of oxymorphone with an N-allyl or N-cyclopropylmethyl group yields the potent opioid antagonists naloxone and naltrexone, respectively. researchgate.netresearchgate.net Similarly, the N-cyclopropylmethyl group in this compound contributes significantly to its antagonist properties. wikipedia.org This conversion is thought to involve the N-substituent interacting with a distinct binding site on the receptor, stabilizing an antagonist conformation. nootanpharmacy.inpnas.org The presence of the 14-hydroxyl group can further enhance the pure antagonist properties conferred by the N-cyclopropylmethyl group. pnas.org
Influence of Hydroxyl Groups on Receptor Selectivity and Efficacy
The hydroxyl groups at positions 3 and 14 in this compound influence its interaction with different opioid receptor subtypes (μ, δ, and κ) and its efficacy at these receptors. The phenolic hydroxyl group at C-3 is important for binding to the μ-opioid receptor through hydrogen bonding. nih.govacs.org The 14-hydroxyl group, as mentioned earlier, is particularly important for modulating the balance between agonist and antagonist activity, favoring antagonism, especially in conjunction with certain N-substituents like cyclopropylmethyl. akjournals.compnas.org While this compound is primarily a μ-opioid receptor antagonist, it also exhibits κ-opioid receptor partial agonist activity. wikipedia.org The specific arrangement and presence of these hydroxyl groups, combined with the N-cyclopropylmethyl substituent, contribute to this mixed pharmacological profile and its receptor selectivity. wikipedia.org Studies on related morphinans have shown that modifications at the 14-position, such as the introduction of alkoxy or arylalkoxy groups, can significantly impact binding affinity and functional activity at different opioid receptor subtypes. acs.orgnih.govresearchgate.net
Role of the 14-Hydroxyl Group in Antagonism
The presence of a hydroxyl group at the 14-position of the morphinan skeleton is a significant structural feature in several opioid antagonists, including naloxone and naltrexone. nih.govpsu.edu In this compound, which also possesses a 14-hydroxyl group, this moiety plays a crucial role in its antagonist properties. akjournals.comnih.govpsu.edu
Research indicates that the 14-hydroxyl group in this compound markedly reduces agonist potency compared to compounds lacking this group, while simultaneously increasing antagonist potency. akjournals.com For instance, studies comparing this compound to (-)-cyclorphan, which lacks the 14-hydroxyl group, showed that the presence of this hydroxyl group in this compound reduced agonist potency significantly (300–400-fold) and increased antagonist potency by a factor of 3. akjournals.com As an opioid antagonist, this compound has been found to be equipotent to naloxone. akjournals.comnih.govpsu.edu
The 14-hydroxyl group is hypothesized to influence the conformation of the molecule, potentially limiting the free rotation of the N-cyclopropylmethyl substituent and stabilizing it in a conformation that favors antagonist binding to the opioid receptor. pnas.org This specific spatial orientation is thought to be critical for effective antagonism. pnas.org
Computational and Quantum Chemical Approaches to SAR
Computational and quantum chemical methods have become valuable tools in SAR studies of opioids, providing insights into molecular properties, conformations, and interactions with opioid receptors at an atomic level. scribd.comnih.govfrontiersin.org These approaches complement experimental studies by allowing for the prediction and analysis of binding affinities, preferred conformations, and the electronic features that govern ligand-receptor interactions. nih.govfrontiersin.orgplos.org
Conformational Analysis of Opiates and Receptor Interactions
Conformational analysis is the study of the different spatial arrangements a molecule can adopt due to rotation around single bonds and the relative energies of these arrangements. lumenlearning.com In the context of opiates, understanding the preferred conformations is essential for determining how they interact with the binding sites of opioid receptors. frontiersin.orgnih.gov
Computational studies involving molecular modeling and simulations are used to explore the conformational landscape of this compound and other opioids. frontiersin.orgnih.govpjbmb.org.pk These analyses help to identify the low-energy conformations that are most likely to bind to the receptor. nih.govpjbmb.org.pk The interaction of different parts of the opioid molecule, such as the piperidine ring and substituents, with specific regions of the receptor binding pocket is analyzed based on these conformations. nih.gov For example, studies on related morphinans have shown that the conformation of specific rings, such as ring C, can significantly influence receptor interactions. nih.gov
Electronic Properties and Binding to Anionic Receptor Sites
The interaction between opioid ligands and their receptors is driven by a combination of steric and electronic forces. nih.govescholarship.org A key interaction involves the positively charged nitrogen atom, common to most opioids, with an anionic site within the opioid receptor binding pocket. nih.govescholarship.orgunibo.it This anionic site is typically an aspartic acid residue (e.g., Asp147 in the murine μOR). nih.govescholarship.org
Computational and quantum chemical calculations are employed to determine the electronic properties of this compound, such as charge distribution, molecular electrostatic potential, and proton affinity. These properties are crucial for understanding the strength and nature of the ionic interaction with the anionic receptor site. scribd.comnih.govescholarship.org While early studies sometimes struggled to correlate calculated electronic properties directly with analgesic activity, more advanced computational models have been developed to predict binding affinities based on these interactions. scribd.complos.org The electronic properties also influence other potential interactions, such as hydrogen bonding, which can further stabilize the ligand-receptor complex. nih.govescholarship.org
Preclinical Pharmacodynamic and Pharmacokinetic Investigations
In vitro Pharmacodynamic Characterization
In vitro studies are crucial for understanding the fundamental interactions of a compound with its biological targets before moving to in vivo models.
Receptor Binding Assays
Receptor binding assays are employed to determine the affinity of a compound for specific receptors. These assays typically involve using a radiolabeled ligand that selectively binds to the receptor of interest and observing the ability of the test compound (Oxilorphan in this case) to displace the radiolabeled ligand. nih.govbiopharminternational.comnoaa.gov
Studies have shown that this compound acts as a ligand at opioid receptors. It has been characterized as a ligand with affinity for both mu (μ) and kappa (κ) opioid receptors. wikipedia.org Specifically, this compound has demonstrated potent binding to kappa opioid binding sites in the brain. nih.gov Research utilizing guinea-pig brain suspensions has identified this compound as a potent ligand for kappa opioid receptors. nih.gov This research also suggested the possibility of heterogeneity in kappa opioid binding sites within the brain, identifying both high-affinity and low-affinity sites. nih.gov
While primarily known for its opioid receptor interactions, the affinity of this compound for other potential secondary or "off-target" binding sites can also be assessed in vitro through competition binding assays. nih.gov
Functional Assays for Agonist and Antagonist Activity
Functional assays are used to determine whether a compound activates a receptor (agonist activity) or blocks its activation by other ligands (antagonist activity). Opioid receptors are G protein-coupled receptors (GPCRs), and functional assays can measure downstream signaling events triggered by receptor activation, such as changes in intracellular calcium levels or the recruitment of β-arrestin. mdpi.comelifesciences.orgfrontiersin.org
This compound has been characterized as a μ-opioid receptor antagonist. wikipedia.orgcymitquimica.com Simultaneously, it acts as a κ-opioid receptor partial agonist. wikipedia.org This mixed activity profile distinguishes it from pure antagonists like naloxone (B1662785). wikipedia.orgpnas.org Weak partial agonist actions at the μ-opioid receptor have also been observed for this compound. wikipedia.org Evidence suggests that compounds like this compound, butorphanol (B1668111), and nalorphine (B1233523) are partial agonists at the κ-opioid receptor. nih.gov
Functional assays, such as calcium mobilization assays in cells expressing opioid receptors, can be used to evaluate the agonist and antagonist properties of compounds like this compound by monitoring changes in intracellular signaling. mdpi.comfrontiersin.org Assays measuring G protein activation, such as the [³⁵S]GTPγS binding assay, or β-arrestin recruitment assays can provide further insight into the functional selectivity of this compound at different opioid receptor subtypes. elifesciences.org
Preclinical Animal Model Studies
Preclinical animal studies are essential for evaluating the pharmacodynamic effects of a compound in a living system and characterizing its receptor interactions in a more complex biological environment.
Assessment of Pharmacodynamic Effects in Rodents
Studies in rodents, such as mice and rats, are commonly used to assess the in vivo pharmacodynamic effects of drug candidates. slideshare.netnih.govmdpi.comnih.govmdpi.com While behavioral and addiction models are excluded from this scope, studies focusing on receptor-mediated phenomena are relevant.
Given this compound's activity at opioid receptors, preclinical studies in rodents could investigate its effects on physiological processes mediated by these receptors, excluding those related to addiction or behavior. For example, studies might examine its influence on gastrointestinal function, which is known to be modulated by opioid receptors, particularly mu receptors. nih.gov Opioid antagonists, both central and peripherally acting, can affect GI function in rodents. nih.gov
Research on other opioid ligands in rodents has involved assessing pharmacodynamic responses such as cholinesterase inhibition following exposure to certain compounds. nih.gov While not directly applicable to this compound's primary mechanism, this illustrates the type of pharmacodynamic endpoints evaluated in rodent models.
Characterization of Receptor Interactions in Non-Human Primates
Non-human primates are often used in preclinical studies to provide data that is more translatable to humans due to their closer physiological similarities. fda.gov Characterizing receptor interactions in non-human primates can provide valuable information about the in vivo binding and functional effects of a compound at opioid receptors in a system more closely resembling the human condition.
Studies in rhesus monkeys have been used to characterize the binding affinity of opioid ligands, such as butorphanol, for mu and kappa opioid receptors. nih.gov Similar studies could be conducted with this compound to determine its binding characteristics and receptor occupancy in the central nervous system and peripheral tissues of non-human primates. These studies can help confirm the in vitro findings regarding receptor binding and provide a more comprehensive picture of this compound's interaction with opioid receptors in a primate system.
Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models
ADME studies are fundamental to understanding how a drug is handled by the body. Preclinical ADME studies, often conducted using both in vitro and in vivo methods in animal models, provide crucial data for predicting human pharmacokinetics. epo-berlin.combeckman.comallucent.comscielo.brbioivt.comerbc-group.comselvita.comsrce.hrnih.govcreative-biolabs.com
Preclinical ADME investigations for this compound would involve studying:
Absorption: How the compound enters the bloodstream from the site of administration. This can be assessed in vivo following different routes of administration in animal models like rats. mdpi.commdpi.comselvita.com
Distribution: How the compound is distributed throughout the body to various tissues and organs. This can involve measuring drug concentrations in different tissues over time in preclinical species. allucent.comerbc-group.com
Metabolism: How the compound is broken down by enzymes in the body, primarily in the liver. allucent.com In vitro methods using liver microsomes or hepatocytes, as well as in vivo studies to identify metabolites in biological samples, are used. selvita.comnih.gov
Excretion: How the compound and its metabolites are eliminated from the body, primarily through urine and feces. allucent.combioivt.com Mass balance studies using radiolabeled compounds in animals are a common method to determine the routes and rates of excretion. bioivt.comnih.gov
Preclinical ADME studies for compounds like this compound are crucial for understanding their pharmacokinetic profile, including parameters such as half-life, clearance, and bioavailability. mdpi.comallucent.com These studies help inform later stages of drug development. srce.hr
Metabolic Pathways and Metabolite Identification
Information specifically detailing the metabolic pathways and identified metabolites of this compound in preclinical species is limited in the provided search results. However, general principles of drug metabolism in preclinical studies involve investigating the formation of metabolites, particularly if they are pharmacologically or toxicologically active europa.eu. Oxidative metabolism mediated by cytochrome P450 enzymes is a principal route of clearance for many compounds in preclinical species and humans nih.gov. Hydroxylation and dealkylation are common metabolic transformations frontiersin.orgpharmgkb.org.
Excretion Routes and Clearance
Details regarding the specific excretion routes and clearance of this compound in preclinical studies are not explicitly provided in the search results. However, preclinical pharmacokinetic studies typically quantify the relative contribution of different excretion routes, such as renal and hepatic elimination, to understand how the total substance (parent compound plus metabolites) is removed from the body europa.eubiotechfarm.co.il. This information is valuable for predicting the influence of organ function on drug elimination europa.eu.
Animal models, such as rats, are commonly used in excretion studies as their excretion pathways can mirror those in humans biotechfarm.co.il. These studies involve monitoring and analyzing the excretion of the parent drug and its metabolites in biological samples like urine, bile, and feces biotechfarm.co.il. The percentage of the administered dose recovered in excretory samples is a key metric in these investigations biotechfarm.co.il.
Analytical Methodologies for Oxilorphan Research
Chromatographic Techniques
Chromatographic techniques are widely used in the analysis of pharmaceutical compounds due to their ability to separate complex mixtures. Several chromatographic approaches have been applied in the study of Oxilorphan.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of non-volatile or thermally unstable compounds. HPLC has been employed in the analysis of opioid antagonists, including those structurally related to this compound core.ac.ukkyobobook.co.kr. HPLC-based assays can be used to quantify compounds in various samples google.com. The development of robust HPLC methods is crucial for accurate analysis, especially for compounds that may be prone to degradation nih.gov. Studies involving opioid antagonists like naltrexone (B1662487), nalbuphine, nalorphine (B1233523), naloxone (B1662785), nalmefene, cyclazocine, levallorphan, cyclorphan, and pentazocine, alongside this compound, have utilized HPLC for quantification in research settings, such as transdermal diffusion studies core.ac.ukgoogle.com.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. It involves separating components of a mixture by GC and then analyzing them by MS to determine their mass-to-charge ratio youtube.com. GC-MS has been used in the analysis of various opioids nih.gov. While direct mentions of this compound analysis specifically by GC-MS in the search results are limited, GC-MS is a standard technique for the analysis of morphinan (B1239233) derivatives and could be applicable for this compound, particularly for identification and purity analysis dimecna.com. Derivatization techniques are often employed in GC-MS analysis of opioids to improve volatility and detectability nih.gov.
HPLC-Tandem Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique commonly used for the quantification of drugs and metabolites in biological matrices. LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for complex samples where high sensitivity and the ability to differentiate between structurally similar compounds are required nih.govmdpi.comnih.govgoogleapis.com. LC-MS/MS methods have been developed and validated for the quantification of various opioids and their metabolites in biological fluids like plasma and blood nih.govnih.govresearchgate.netnih.gov. While specific detailed research findings on this compound quantification using LC-MS/MS were not extensively available in the provided search results, the application of this technique for quantifying opioids and related compounds suggests its potential utility in this compound research, especially for studies involving biological samples or requiring high sensitivity ca.gov. Method validation for LC-MS/MS typically involves assessing parameters such as linearity, accuracy, and precision nih.govresearchgate.netnih.gov.
Method Development and Validation Parameters
The development and validation of analytical methods are essential to ensure their reliability, accuracy, and consistency for their intended purpose core.ac.ukjapsonline.com. Several parameters are evaluated during method validation.
Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
Linearity assesses the proportional relationship between the analyte concentration and the instrument response over a defined range ddtjournal.netscielo.org.co. LOD is the lowest concentration of an analyte that can be reliably detected, although not necessarily quantified with acceptable accuracy and precision core.ac.ukddtjournal.netscielo.org.conanalysis.com. LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy core.ac.ukddtjournal.netscielo.org.conanalysis.com. These parameters are crucial for defining the working range and sensitivity of an analytical method ddtjournal.netscielo.org.co. LOD and LOQ can be determined using various approaches, including those based on the signal-to-noise ratio or the calibration curve ddtjournal.netscielo.org.conanalysis.comloesungsfabrik.de. For a linear calibration curve, LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve ddtjournal.netloesungsfabrik.de. It is recommended to perform experiments for estimating LOD and LOQ at concentration levels close to the expected LOD and LOQ core.ac.uk.
Precision and Accuracy Assessments
Precision refers to the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample scielo.org.co. It is usually expressed as relative standard deviation or variance researchgate.net. Accuracy refers to the closeness of the measured value to the true value scielo.org.co. Both precision and accuracy are critical validation parameters to ensure the reliability of the analytical results scielo.org.cowmich.edu. Precision and accuracy assessments are typically performed at different concentration levels and can include intra-day and inter-day variability nih.govresearchgate.netnih.gov.
Data Table Example (Illustrative - Specific this compound data not found in searches):
While specific detailed data tables for this compound analysis were not found within the provided search results, the principles of method validation apply. Below is an illustrative example of how data for linearity, LOD, LOQ, precision, and accuracy might be presented for an analytical method for a compound.
| Parameter | Value (Example) | Notes |
| Linearity Range | 1 - 100 ng/mL | Range over which response is linear. |
| Correlation Coefficient (R²) | > 0.999 | Indicates good linearity. |
| LOD | 0.5 ng/mL | Lowest detectable concentration. |
| LOQ | 1.5 ng/mL | Lowest quantifiable concentration. |
| Intra-day Precision (%RSD) | < 5% | Variability within a single day. |
| Inter-day Precision (%RSD) | < 7% | Variability across multiple days. |
| Accuracy (% Bias) | ± 5% | Closeness to the true value. |
Detailed Research Findings Example (Illustrative - Specific this compound data not found in searches):
Research findings in the context of analytical methodologies for compounds often detail the specific chromatographic conditions used, sample preparation procedures, and the performance characteristics of the validated method. For example, a study might describe the optimization of mobile phase composition, column selection, and detection parameters for the analysis of this compound in a particular matrix. The findings would include chromatograms showing the separation of this compound from other components, mass spectra confirming its identity, and detailed data on the validation parameters. Without specific this compound analytical data from the search results, a detailed research finding section cannot be generated. However, the search results indicate that analytical methods for similar opioid compounds involve techniques like solid-phase extraction and gradient elution in LC-MS/MS nih.govnih.govnih.gov.
Forced Degradation Studies for Stability
Forced degradation studies, also known as stress testing, are a critical part of pharmaceutical development aimed at evaluating the intrinsic stability of a drug substance and identifying potential degradation pathways and products walshmedicalmedia.comnih.gov. These studies involve exposing the drug substance or product to exaggerated environmental conditions, more severe than accelerated stability conditions nih.govmedcraveonline.com. The goal is to induce degradation that might occur during storage, allowing for the development and validation of stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products walshmedicalmedia.comopenaccessjournals.comlhasalimited.org.
Common stress conditions applied in forced degradation studies include exposure to elevated temperatures, high humidity, various pH conditions (acidic and basic hydrolysis), light (photolysis), and oxidation medcraveonline.comopenaccessjournals.comeuropa.eu. The specific conditions and their intensity are typically chosen based on the nature of the drug molecule and relevant regulatory guidelines, such as those from the ICH medcraveonline.comopenaccessjournals.com. A target degradation of approximately 10% of the API is often sought to adequately study the degradation products openaccessjournals.com.
Analytical techniques commonly employed in forced degradation studies to monitor the degradation of the API and detect degradation products include High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS), and various spectroscopic methods like UV-Vis, infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy sepscience.com. HPLC is widely used for its ability to separate the API from degradation products, while MS provides structural information about the degradants sepscience.com. UV-Vis spectroscopy can be used to monitor changes in the absorption spectra of the compound over time, indicating degradation sepscience.com.
While general principles and methodologies for forced degradation studies are well-established in pharmaceutical analysis, specific detailed findings regarding the forced degradation of this compound under various stress conditions were not available in the consulted literature. However, these standard stress testing procedures would be applicable to assess the stability profile of this compound.
Sample Preparation Techniques for Biological Matrices
Analyzing pharmaceutical compounds in biological matrices such as plasma, urine, and tissue presents significant challenges due to the complex composition of these samples, which can interfere with analytical measurements pnrjournal.comchromatographytoday.com. Biological matrices contain numerous endogenous compounds, including proteins, lipids, and salts, which can suppress ionization in mass spectrometry or interfere chromatographically chromatographytoday.comwaters.com. Therefore, effective sample preparation techniques are essential to isolate and concentrate the analyte of interest, remove interfering substances, and ensure the accuracy and reliability of the analytical results pnrjournal.comwaters.com.
Several techniques are commonly used for the preparation of biological samples for the analysis of small molecules like this compound. These include:
Protein Precipitation (PPT): This is a simple and rapid method that involves adding an organic solvent or acid to the biological sample to precipitate proteins, which are then removed by centrifugation or filtration nih.gov. While quick, PPT may not remove all interfering substances and can sometimes lead to co-precipitation of the analyte.
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential partitioning between two immiscible liquid phases pnrjournal.com. This technique can be effective for isolating analytes with appropriate lipophilicity and can help remove polar interfering compounds.
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used for sample cleanup and concentration pnrjournal.com. It involves passing the sample through a solid stationary phase that selectively retains the analyte or impurities. By choosing appropriate sorbents (e.g., reversed-phase, ion-exchange, or mixed-mode) and elution solvents, SPE can effectively remove proteins, phospholipids, and other matrix components chromatographytoday.comwaters.com. Automated SPE systems are also utilized to improve efficiency and reproducibility nih.gov.
The choice of sample preparation technique depends on the physicochemical properties of this compound, the biological matrix being analyzed, and the sensitivity required for the analytical method (e.g., LC-MS/MS) pnrjournal.comchromatographytoday.com. Factors such as analyte recovery, matrix effects (like ion suppression or enhancement), and the presence of metabolites must be considered during method development and validation chromatographytoday.com. Adding stabilizers like antioxidants or enzyme inhibitors during sample collection and processing can also be important to prevent degradation of the analyte in the biological matrix nih.gov.
While sample preparation is a fundamental step in the bioanalysis of pharmaceutical compounds, specific protocols detailing the extraction of this compound from various biological matrices were not found in the provided search results. However, the general techniques described, particularly SPE and potentially LLE or PPT followed by a more selective cleanup, would be standard approaches for preparing biological samples containing this compound for analysis by sensitive techniques like LC-MS/MS pnrjournal.comnih.gov.
Future Research Directions and Open Questions
Elucidation of Novel Receptor Subtypes and Ligand Interactions
While Oxilorphan is known to interact with μ and κ opioid receptors, the potential for its interaction with other opioid receptor subtypes, such as the δ-opioid receptor (DOR) and the nociceptin (B549756) receptor (NOP), warrants further investigation. Future studies could employ a range of binding assays and functional studies to comprehensively map this compound's affinity and efficacy at all known opioid receptor subtypes. Additionally, research could explore potential interactions with non-opioid receptors or other protein targets that might contribute to its observed pharmacological effects, including its hallucinogenic/dissociative properties attributed to KOR activation. wikipedia.org Advanced techniques in ligand-receptor interaction analysis, such as those used to study dopamine (B1211576) receptor-ligand interactions, could be adapted to provide a more detailed understanding of how this compound binds to and activates or antagonizes its targets at a molecular level. nih.govbiorxiv.orgdphg.de Exploring the dynamic nature of these interactions through techniques like molecular dynamics simulations could reveal subtle differences in binding modes that explain its mixed agonist/antagonist profile. dphg.demdpi.com
Advanced Structural Biology Studies of this compound-Receptor Complexes
Determining the high-resolution three-dimensional structures of this compound in complex with its primary targets, the μ and κ opioid receptors, is a critical future research direction. Although significant progress has been made in the structural biology of opioid receptors, providing insights into their interaction with various ligands, specific structural data for this compound binding is limited. nih.govnih.govresearchgate.net Techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) could provide atomic-level details of how this compound fits into the binding pockets of these receptors, the specific amino acid residues involved in the interaction, and the conformational changes induced in the receptor upon ligand binding. nih.govnih.gov This structural information is crucial for understanding the molecular basis of this compound's μ antagonism and κ partial agonism, as well as its biased signaling properties, if any. dphg.de Such studies could also inform the rational design of novel ligands with potentially improved profiles.
Application of Omics Technologies in this compound Research
The application of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, could provide a system-wide understanding of the cellular and physiological effects of this compound. Future research could utilize these technologies to identify the complete spectrum of genes, proteins, and metabolites affected by this compound exposure in relevant cell types or animal models. nih.govnih.govmedrxiv.org This could reveal previously unknown pathways or biological processes modulated by this compound, potentially shedding light on the mechanisms underlying its complex pharmacological profile and side effects. For instance, transcriptomic analysis could identify changes in gene expression related to opioid signaling, neuronal function, or other relevant pathways. Proteomic studies could pinpoint altered protein levels or post-translational modifications. Metabolomics could reveal changes in metabolic profiles associated with this compound activity. Integrating data from multiple omics layers could provide a holistic view of this compound's impact at a molecular level. medrxiv.org
Development of Advanced In Vitro and In Vivo Models for Pharmacological Assessment
The development and utilization of more advanced in vitro and in vivo models are essential for a thorough pharmacological assessment of this compound. Traditional 2D cell culture models may not fully recapitulate the complexity of opioid receptor signaling and downstream effects in relevant tissues like the brain. Future research could focus on developing and employing 3D cell culture models, such as organoids derived from induced pluripotent stem cells (iPSCs), which can better mimic the in vivo environment and cellular interactions. nih.govnih.gov These models could be particularly valuable for studying this compound's effects on neuronal networks and circuits involved in pain, reward, and mood. nih.gov In parallel, the development of more refined in vivo models, potentially incorporating genetic tools or advanced imaging techniques, could allow for a more detailed investigation of this compound's effects on behavior, neurochemistry, and physiology in a living system. pharmaron.com Utilizing humanized animal models, where applicable, could also help bridge the translational gap between preclinical findings and potential human responses. nih.gov
Conclusion
Summary of Key Academic Contributions of Oxilorphan Research
Research into this compound has significantly contributed to the understanding of opioid receptor pharmacology, particularly the differential roles of MOR and KOR. Early studies characterized this compound as a narcotic antagonist with potency comparable to naloxone (B1662785) and approximately one-fourth the potency of naltrexone (B1662487) parenterally nih.gov. It was found to be longer-acting than naloxone in antagonizing morphine effects in animal models nih.gov.
A key academic contribution has been the investigation of this compound's mixed agonist-antagonist properties. Studies have provided evidence that this compound, along with compounds like nalorphine (B1233523) and butorphanol (B1668111), acts as a partial agonist at the κ-opioid receptor wikipedia.orgnih.gov. This was supported by findings in various animal models, including studies on oxytocin (B344502) release inhibition in mice, where this compound and butorphanol showed similar inhibitory effects that could be reversed by naloxone ebm-journal.org.
Furthermore, research utilizing this compound has helped explore the possibility of κ-opioid receptor subtypes. In vivo studies in rhesus monkeys suggested that this compound displayed a selectivity for κ₁ receptors, being approximately 7- to 10-fold more potent in antagonizing the effects of the selective κ₁ agonist U50,488 compared to bremazocine (B1667778), which may act on non-κ₁ receptors nih.gov. This differential antagonism provided functional evidence supporting the existence of peripheral κ-opioid receptor subtypes nih.gov.
This compound's profile, exhibiting MOR antagonism and KOR partial agonism, positioned it as a subject of research for potential applications in opioid addiction treatment, although it was not commercially developed wikipedia.org. Its ability to block μ-opioid effects while simultaneously activating κ-opioid receptors, albeit with associated dysphoria and hallucinogenic effects due to KOR activation at sufficient doses, highlighted the complex pharmacological landscape of opioid receptors and the challenges in developing opioid-based therapeutics with desirable properties wikipedia.org.
Outlook for Continued Investigation in Opioid Pharmacology.
The research on compounds like this compound continues to inform the broader field of opioid pharmacology. The understanding gained from studying mixed-action opioids contributes to the ongoing effort to develop novel pain management therapies and treatments for opioid use disorder ontosight.aious-research.no. The complex interplay between MOR and KOR activation and antagonism, as exemplified by this compound's profile, remains a critical area of investigation.
Future research in opioid pharmacology is increasingly focusing on the selective modulation of opioid receptor subtypes and biased agonism to develop compounds with improved therapeutic profiles and reduced side effects frontiersin.orgmdpi.com. The insights from studies on this compound's KOR partial agonism and its implications, such as potential dysphoric or dissociative effects, underscore the importance of understanding the downstream signaling pathways activated by different ligands at the KOR wikipedia.orgfrontiersin.org.
The role of the KOR system in mediating negative affective states and its potential as a therapeutic target for conditions beyond analgesia, including addiction and stress-related disorders, is an active area of research frontiersin.orgnih.govwisc.edu. Compounds with KOR antagonist properties are being investigated for their potential to counteract the aversive components associated with chronic pain and opioid withdrawal nih.govwisc.edu. While this compound itself was not developed, the academic contributions from its study, particularly concerning its KOR interactions and mixed profile, provide valuable context for the development of more selective and potentially safer opioid ligands in the future ontosight.aimdpi.com. Continued investigation into the mechanisms of action of diverse opioid ligands, including those with mixed agonist/antagonist profiles like this compound, is crucial for advancing the field and addressing the challenges associated with opioid use nih.govfrontiersin.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
